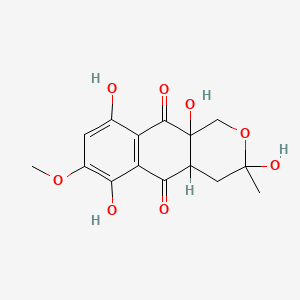
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl- is a natural product found in Fusarium solani with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyranonaphthoquinone Antibiotics
1H-Naphtho[2,3-c]pyran-5,10-dione derivatives are utilized in the synthesis of pyranonaphthoquinone antibiotics. The derivatives, including natural products like pentalongin, are generally synthesized using a tandem conjugate addition-cyclization sequence. This method has been demonstrated in the synthesis of (±)-eleutherin and (±)-isoeleutherin, showcasing its utility in creating complex antibiotic structures (Kobayashi et al., 1998).
Production of Pigments
The compound has been used in the synthesis of pigments like those found in Echinothrix diadema. These pigments exist as a mixture of tautomers and can include variants like 6,9-dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione, adding to the diversity of the compound's applications in pigment production (Pokhilo et al., 2014).
Chromogenic Properties
Derivatives of naphtho[2,3-c]pyran-5,10-dione have been explored for their chromogenic properties. These derivatives can produce a variety of striking colors in acid media, indicating potential applications in colorimetric analyses or as pH indicators (Aldersley et al., 1986).
Synthesis of Redox Switches
1,1,3-Trisubstituted naphtho[2,3-c]pyran-5,10-dione derivatives have been synthesized as potential redox switches. These derivatives exhibit color changes upon treatment with reducing agents, and the reduced hydroquinones revert to their original colors, highlighting their potential in developing redox-responsive materials (Shie et al., 2007).
Total Synthesis of Natural Naphthoquinone Antibiotics
The compound plays a role in the total synthesis of natural naphthoquinone antibiotics, such as psychorubrin and pentalongin. Synthesis strategies involving cyclization of 2,3-disubstituted 1,4-naphthoquinones have been developed for these antibiotics, demonstrating the compound's significance in replicating natural antibiotic structures (Kesteleyn et al., 1999).
Eigenschaften
CAS-Nummer |
71724-92-0 |
|---|---|
Molekularformel |
C15H16O8 |
Molekulargewicht |
324.28 g/mol |
IUPAC-Name |
3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C15H16O8/c1-14(20)4-6-11(17)10-9(13(19)15(6,21)5-23-14)7(16)3-8(22-2)12(10)18/h3,6,16,18,20-21H,4-5H2,1-2H3 |
InChI-Schlüssel |
RKILODOPILZBRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O |
Kanonische SMILES |
CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O |
Synonyme |
hydroxydihydrofusarubin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



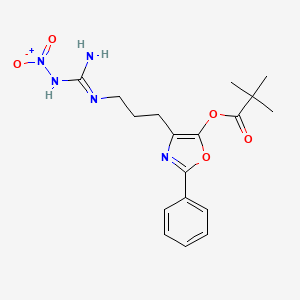
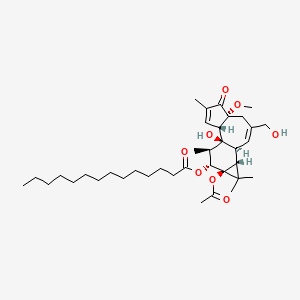
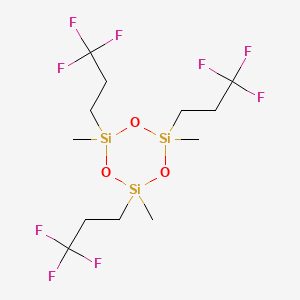
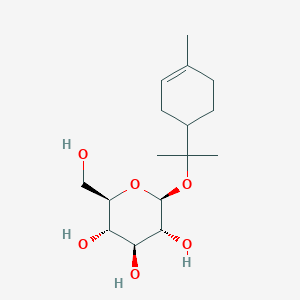
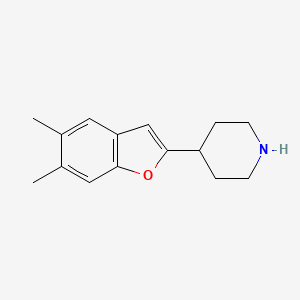
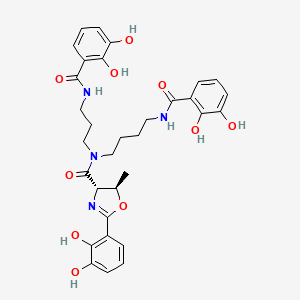
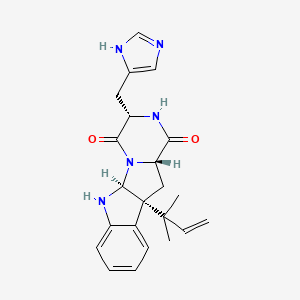
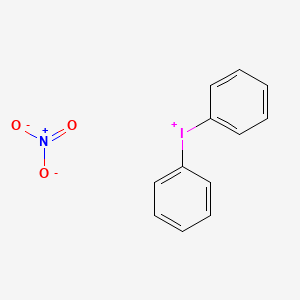

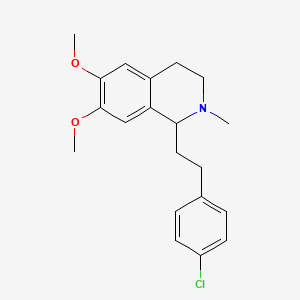
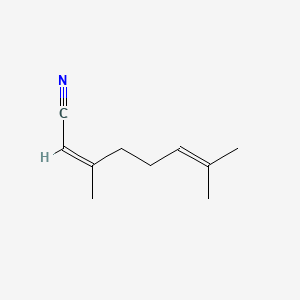
![4-[oxo-(pyridin-4-ylamino)methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B1203480.png)

![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)